

Berninamycin A: A Technical Overview of its Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Berninamycin A is a complex thiopeptide antibiotic first isolated from the bacterium Streptomyces bernensis.[1] As a member of the thiopeptide class, it is characterized by a highly modified macrocyclic peptide structure containing thiazole and oxazole rings. This document provides a detailed technical guide on the chemical structure, molecular formula, physicochemical properties, and biological activity of **Berninamycin A**.

Chemical Structure and Molecular Formula

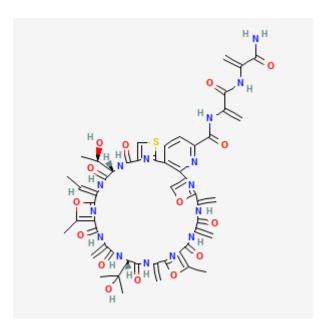
Berninamycin A is a macrocyclic "peptide" composed of atypical amino acids.[2][3] Its complex structure is a key determinant of its biological activity.

Molecular Formula: C51H51N15O15S[2][4]

IUPAC Name: (14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.1⁸,11.11⁸,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

2D Chemical Structure:





Physicochemical and Quantitative Data

The key physicochemical properties of **Berninamycin A** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	1146.1 g/mol	
Exact Mass	1145.34097715 Da	-
CAS Number	58798-97-3	-
Appearance	Solid	-
Solubility	Soluble in DMF and DMSO; moderately soluble in Ethanol.	-
Storage Temperature	-20°C	-

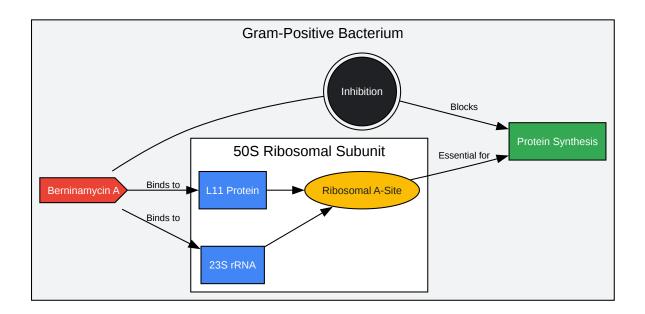
Mechanism of Action: Inhibition of Protein Synthesis

Berninamycin A exerts its antibiotic effect by potently inhibiting protein biosynthesis in Grampositive bacteria. Its mode of action is similar to that of the related thiopeptide, thiostrepton.



Berninamycin A binds to the complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11, affecting multiple functions of the ribosomal A site. This interaction ultimately stalls protein synthesis, leading to bacterial growth inhibition.

Furthermore, **Berninamycin A** is known to be an inducer of the tipA gene in Streptomyces. The tipA gene controls the bacterial transcription regulators, TipAL and TipAS, which are central to multidrug resistance.



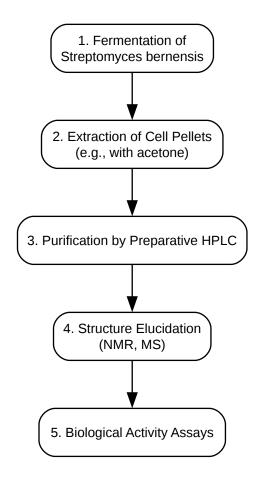
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Mechanism of protein synthesis inhibition by **Berninamycin A**.

Experimental Protocols Isolation and Purification from Streptomyces bernensis

A general workflow for the isolation and characterization of **Berninamycin A** from its native producer is outlined below.





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General workflow for isolation and characterization.

A more detailed experimental protocol for heterologous expression, which allows for production of the compound in a different host organism, is described below.

Heterologous Expression of the Berninamycin Gene Cluster

This protocol is based on methodologies described for expressing the berninamycin gene cluster in hosts like Streptomyces lividans and Streptomyces venezuelae.

- Genomic DNA Isolation and Fosmid Library Creation:
 - Genomic DNA is isolated from Streptomyces bernensis.



- A fosmid library is generated using a suitable vector (e.g., pCC2FOS) following the manufacturer's protocol.
- Screening of the Fosmid Library:
 - The library is screened to identify clones containing the complete berninamycin biosynthetic gene cluster.
 - Identification is typically confirmed by PCR and sequencing.
- Construction of the Expression Plasmid:
 - The identified gene cluster is isolated from the fosmid via restriction digest.
 - The cluster is then ligated into an integrative expression vector (e.g., pSET152) to create the final expression plasmid (e.g., pSET152+bern).
- Conjugative Transfer to a Heterologous Host:
 - The expression plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to the desired Streptomyces host (S. lividans or S. venezuelae) via conjugation.
- Fermentation and Extraction:
 - The engineered Streptomyces strain is fermented under appropriate conditions to produce
 Berninamycin A.
 - The cell pellets from the fermentation culture are harvested.
 - The compound is extracted from the cell pellets using a suitable solvent, such as acetone.
- Purification and Analysis:
 - The crude extract is dissolved in a solvent mixture (e.g., 50:50 acetonitrile:water).
 - Analytically pure **Berninamycin A** is obtained by preparative scale High-Performance Liquid Chromatography (HPLC).



 The structure and purity of the isolated compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

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